molecular formula C12H9F3N2O2S B262298 6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Numéro de catalogue B262298
Poids moléculaire: 302.27 g/mol
Clé InChI: CFDDKHLKERAWBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione, commonly known as TAK-659, is a small molecule inhibitor that has been used in various scientific research applications. It belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives and has been found to have potential therapeutic applications in the treatment of various diseases.

Mécanisme D'action

TAK-659 acts as a selective inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is a key component of the BCR signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of cancer cells. TAK-659 binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling events and ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in preclinical models. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and idelalisib, in combination therapy. In addition, TAK-659 has been found to have a favorable safety profile, with no significant toxicities observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity and potency, which makes it an ideal tool for studying specific signaling pathways in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. One of the major limitations is the potential for off-target effects, which may lead to unwanted toxicity. Another limitation is the lack of clinical data, which makes it difficult to extrapolate the preclinical findings to human patients.

Orientations Futures

There are several future directions for the research and development of TAK-659. One direction is to further investigate the mechanism of action of TAK-659 and its downstream signaling pathways. Another direction is to explore the potential therapeutic applications of TAK-659 in combination with other chemotherapeutic agents. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-659 in human patients. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of TAK-659 involves the reaction of 3-(trifluoromethyl)aniline with 2-mercapto-1H-imidazole-5-carboxylic acid under appropriate reaction conditions. The reaction results in the formation of 6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione. The purity of TAK-659 can be enhanced by recrystallization from suitable solvents.

Applications De Recherche Scientifique

TAK-659 has been extensively used in various scientific research applications, primarily in the field of oncology. It has been found to have potential therapeutic applications in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways, including the B-cell receptor (BCR) signaling pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway.

Propriétés

Nom du produit

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Formule moléculaire

C12H9F3N2O2S

Poids moléculaire

302.27 g/mol

Nom IUPAC

6-[3-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)17-10(18)9-5-20-6-16(9)11(17)19/h1-4,9H,5-6H2

Clé InChI

CFDDKHLKERAWBR-UHFFFAOYSA-N

SMILES

C1C2C(=O)N(C(=O)N2CS1)C3=CC=CC(=C3)C(F)(F)F

SMILES canonique

C1C2C(=O)N(C(=O)N2CS1)C3=CC=CC(=C3)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.